3-(3-Bromo-4-fluorophenyl)propanal
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Overview
Description
3-(3-Bromo-4-fluorophenyl)propanal is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)propanal typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
Formylation: The brominated and fluorinated phenyl ring is then subjected to formylation to introduce the propanal group. This can be done using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NaN3, KCN, in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Reduction: 3-(3-Bromo-4-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for the synthesis of drug candidates with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)propanal depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-4-chlorophenyl)propanal: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromo-4-methylphenyl)propanal: Contains a methyl group instead of fluorine.
3-(3-Bromo-4-nitrophenyl)propanal: Contains a nitro group instead of fluorine.
Uniqueness
3-(3-Bromo-4-fluorophenyl)propanal is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical reactivity and physical properties. The combination of these halogens can lead to distinct electronic effects, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCZLXCSXPCDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559541 |
Source
|
Record name | 3-(3-Bromo-4-fluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124170-34-9 |
Source
|
Record name | 3-(3-Bromo-4-fluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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